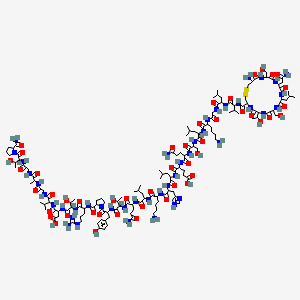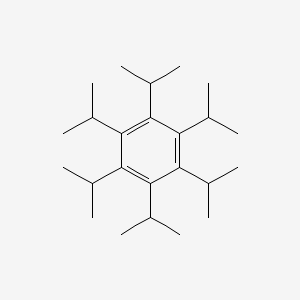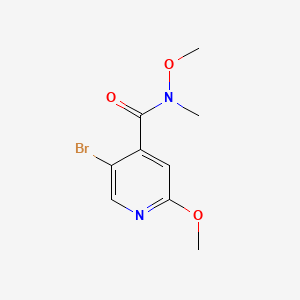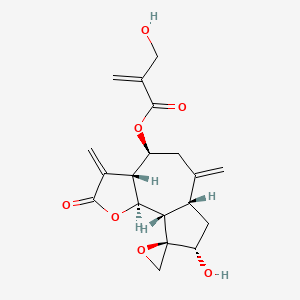
Janerin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Chemical Reactions Analysis
Janerin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: Janerin serves as a model compound for studying sesquiterpene lactones and their chemical properties.
Industry: this compound’s unique chemical structure makes it a candidate for developing new pharmaceuticals and agrochemicals.
Mechanism of Action
Janerin exerts its effects by inducing cell cycle arrest at the G2/M phase and promoting apoptosis through the activation of the mitogen-activated protein kinase (MAPK) pathway . It decreases the CDK1/Cyclin-B complex, leading to cell cycle arrest . Additionally, this compound upregulates pro-apoptotic proteins like Bax and cleaved caspase 3, while downregulating anti-apoptotic proteins like Bcl-2 .
Comparison with Similar Compounds
Janerin is similar to other sesquiterpene lactones, such as parthenolide and artemisinin, which also exhibit cytotoxic properties and induce apoptosis in cancer cells . this compound is unique in its specific mechanism of action involving the MAPK pathway and its potential therapeutic applications in leukemia .
Properties
Molecular Formula |
C19H22O7 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
[(3aR,4S,6aR,8S,9R,9aS,9bS)-8-hydroxy-3,6-dimethylidene-2-oxospiro[3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-9,2'-oxirane]-4-yl] 2-(hydroxymethyl)prop-2-enoate |
InChI |
InChI=1S/C19H22O7/c1-8-4-12(25-17(22)9(2)6-20)14-10(3)18(23)26-16(14)15-11(8)5-13(21)19(15)7-24-19/h11-16,20-21H,1-7H2/t11-,12-,13-,14+,15-,16-,19+/m0/s1 |
InChI Key |
HEJVISJCOQSDIH-URUZQALBSA-N |
Isomeric SMILES |
C=C1C[C@@H]([C@@H]2[C@@H]([C@@H]3[C@H]1C[C@@H]([C@]34CO4)O)OC(=O)C2=C)OC(=O)C(=C)CO |
Canonical SMILES |
C=C1CC(C2C(C3C1CC(C34CO4)O)OC(=O)C2=C)OC(=O)C(=C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2,3,4-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14756637.png)
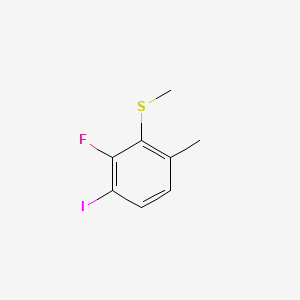
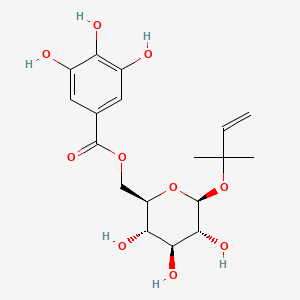
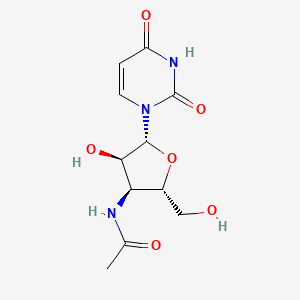
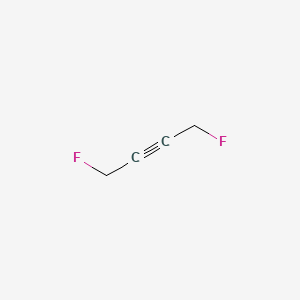

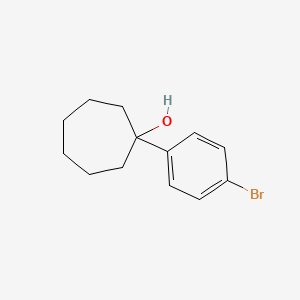
![Benzofuro[3,2-g]quinoline](/img/structure/B14756676.png)
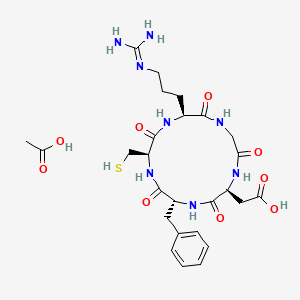
![Naphtho[1,2-g]quinoline](/img/structure/B14756686.png)

